3-エチル ハロペリドール デカノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent neuroleptic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it suitable for patients requiring long-term medication management .
科学的研究の応用
3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is primarily used in the treatment of psychiatric disorders, including schizophrenia and bipolar disorder.
作用機序
Target of Action
The primary target of 3-Ethyl Haloperidol Decanoate, similar to Haloperidol, is the dopamine receptor (mainly D2) . These receptors are found in the brain, particularly within the mesolimbic and mesocortical systems . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
3-Ethyl Haloperidol Decanoate exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonism is thought to alleviate psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .
Biochemical Pathways
The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .
Pharmacokinetics
The pharmacokinetics of 3-Ethyl Haloperidol Decanoate is expected to be similar to that of Haloperidol Decanoate. After administration, Haloperidol is detectable in plasma within one hour . Peak plasma levels are obtained within three to seven days . The plasma levels of Haloperidol strongly correlate with the dose administered . The drug is metabolized in the liver, primarily by glucuronidation and CYP-mediated oxidation . About 30% of the drug is excreted in the urine .
Result of Action
The clinical condition of about two-thirds of the patients remained unchanged or improved, compared with the period of oral treatment . During the first two months of treatment, there was more rigidity and tremor, but from the third month, the extrapyramidal symptoms were less pronounced than during the period of oral neuroleptics .
Action Environment
The action, efficacy, and stability of 3-Ethyl Haloperidol Decanoate can be influenced by various environmental factors. For instance, coadministration with certain drugs like carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected . Furthermore, interethnic and pharmacogenetic differences in Haloperidol metabolism may also influence its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl Haloperidol Decanoate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
3-Ethyl Haloperidol Decanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction typically produces alcohols .
類似化合物との比較
Similar Compounds
Haloperidol Decanoate: A closely related compound with similar pharmacological properties but without the ethyl group.
Fluphenazine Decanoate: Another long-acting antipsychotic with a different chemical structure but similar therapeutic uses.
Zuclopenthixol Decanoate: A long-acting antipsychotic with a different mechanism of action but used for similar indications.
Uniqueness
3-Ethyl Haloperidol Decanoate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties. The addition of the ethyl group enhances its lipophilicity, leading to a longer duration of action compared to other similar compounds .
生物活性
3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a widely used antipsychotic medication. This compound is characterized by its extended duration of action, making it particularly useful for patients who struggle with adherence to oral medication regimens. The molecular formula for 3-Ethyl Haloperidol Decanoate is C33H45ClFNO3, with a molecular weight of approximately 558.175 g/mol .
3-Ethyl Haloperidol Decanoate primarily exhibits its biological activity through antagonistic effects on dopamine receptors , specifically the D2 subtype. This mechanism is crucial for its antipsychotic efficacy, alleviating symptoms associated with schizophrenia and other psychotic disorders. The compound's pharmacological profile resembles that of haloperidol decanoate, with significant implications for its therapeutic use in psychiatric medicine .
Pharmacokinetics
The pharmacokinetics of 3-Ethyl Haloperidol Decanoate reveal that detectable plasma levels can be observed within one hour post-administration. The drug has a prolonged half-life, which allows for less frequent dosing compared to oral forms of haloperidol. Peak plasma concentrations are typically reached between three to nine days following administration, with steady-state levels achieved after the third injection or approximately three months .
Parameter | Value |
---|---|
Molecular Formula | C33H45ClFNO3 |
Molecular Weight | 558.175 g/mol |
Half-Life | Approximately 21 days |
Peak Plasma Concentration | 3-9 days post-injection |
Volume of Distribution | 9.5-21.7 L/kg |
Metabolism
The metabolism of 3-Ethyl Haloperidol Decanoate occurs primarily in the liver through the cytochrome P450 enzyme system. Key enzymes involved include CYP3A4 and CYP2D6, which facilitate various metabolic pathways including oxidative N-dealkylation and glucuronidation. Only about 1% of the administered dose is excreted unchanged in urine, indicating extensive biotransformation .
Case Study: Pancytopenia Induced by Haloperidol Decanoate
A notable case study published in 2023 described an 85-year-old female patient with schizophrenia who developed pancytopenia while receiving monthly injections of haloperidol decanoate. The patient's blood counts showed significant declines in red blood cells, platelets, and white blood cells over six months. Following the discontinuation of haloperidol decanoate, her blood counts normalized within three months, highlighting the potential hematological side effects associated with this treatment .
Table: Blood Count Changes During Treatment
Parameter | Baseline | After 6 Months | After Discontinuation |
---|---|---|---|
White Blood Cells (WBC) | 3000/mm³ | 1860/mm³ | 5100/mm³ |
Absolute Neutrophil Count (ANC) | 1300/mm³ | 440/mm³ | 2800/mm³ |
Hemoglobin Levels | 10.9 g/dL | 10.1 g/dL | 11.2 g/dL |
Platelet Count | 154,000/mm³ | 140,000/mm³ | Stable at 138,000/mm³ |
Efficacy Compared to Other Antipsychotics
Research comparing haloperidol decanoate to other depot antipsychotics has shown no significant differences in global impression or mental state outcomes. However, patients on depot formulations like haloperidol decanoate tended to have better adherence due to less frequent dosing requirements .
特性
CAS番号 |
1797982-02-5 |
---|---|
分子式 |
C33H45ClFNO3 |
分子量 |
558.175 |
IUPAC名 |
[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3 |
InChIキー |
ODANWSUZWFYXTO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。